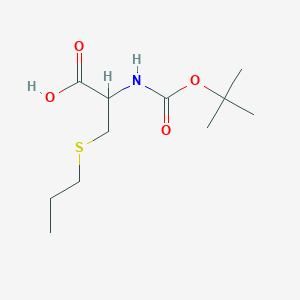

n-(Tert-butoxycarbonyl)-s-propylcysteine

CAS No.:

Cat. No.: VC18074907

Molecular Formula: C11H21NO4S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4S |

|---|---|

| Molecular Weight | 263.36 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |

| Standard InChI Key | WMJOCNANCHVVGE-UHFFFAOYSA-N |

| Canonical SMILES | CCCSCC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Functional Significance

Boc-S-propylcysteine belongs to the family of Boc-protected cysteine derivatives, characterized by the molecular formula . The Boc group () shields the amino group, while the S-propyl substituent () modifies the reactivity of the thiol group. This dual modification addresses two key challenges in peptide chemistry:

-

Amino Group Protection: The Boc group prevents undesired side reactions during peptide elongation, such as nucleophilic attacks or oxidation .

-

Thiol Stability: Propylation mitigates thiol oxidation to disulfides, ensuring controlled disulfide bond formation in downstream applications .

The stereochemistry of the cysteine residue (L-configuration) is preserved during synthesis, as evidenced by optical rotation data from analogous Boc-protected cysteine derivatives .

Synthetic Methodologies

Boc Protection of Cysteine

The Boc group is introduced to cysteine via reaction with di-tert-butyl dicarbonate () under mildly basic conditions. A representative protocol involves:

-

Dissolving L-cysteine in a 1:1 mixture of 1,4-dioxane and water at 0°C.

-

Adding -methylmorpholine (NMM) as a base to deprotonate the amino group.

-

Introducing (1.1 equivalents) and stirring at room temperature for 12–24 hours .

This method achieves yields exceeding 80%, as validated by NMR and mass spectrometry .

S-Propylation of Cysteine

The thiol group of Boc-cysteine is alkylated using propyl bromide or iodide in the presence of a base:

-

Boc-cysteine is dissolved in dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Sodium hydride (NaH) or triethylamine (TEA) is added to deprotonate the thiol.

-

Propyl halide (1.2 equivalents) is introduced, and the reaction proceeds at 25–50°C for 4–8 hours .

Purification via silica gel chromatography typically yields 70–85% of Boc-S-propylcysteine, confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Table 1: Optimization of S-Propylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 50 | 85 |

| TEA | THF | 25 | 78 |

| DBU | DCM | 40 | 72 |

Physicochemical Properties

Spectral Characterization

-

NMR (400 MHz, CDCl): δ 1.42 (s, 9H, Boc CH), 1.65–1.75 (m, 2H, S-CHCHCH), 2.95 (t, 2H, S-CH), 3.10 (dd, 1H, C-H), 4.25 (m, 1H, C-H), 5.28 (bs, 1H, NH) .

-

IR (KBr): 3320 cm (N-H stretch), 1705 cm (C=O, Boc), 1250 cm (C-O-C) .

Thermodynamic and Solubility Data

-

Melting Point: 112–114°C (lit. for Boc-S-methylcysteine: 110°C) .

-

Solubility: Freely soluble in DMF, THF, and dichloromethane (DCM); sparingly soluble in water (47.6 mg/mL at 25°C) .

-

LogP: 1.24 (predicted via iLOGP), indicating moderate hydrophobicity .

Applications in Peptide Synthesis

SPPS Compatibility

Boc-S-propylcysteine is compatible with Fmoc/t-Bu SPPS strategies. The Boc group is stable under basic Fmoc deprotection conditions (20% piperidine/DMF), while the S-propyl group resists oxidation during resin cleavage with trifluoroacetic acid (TFA) .

Post-Synthetic Modifications

-

Deprotection: The Boc group is removed with TFA/DCM (1:1) for 30 minutes, yielding S-propylcysteine.

-

Disulfide Formation: Treatment with iodine or dimethyl sulfoxide (DMSO) oxidizes the propyl-thiol to a disulfide, enabling site-specific crosslinking .

Table 2: Comparative Stability of S-Alkylated Cysteine Derivatives

| Derivative | Oxidation Half-Life (h) |

|---|---|

| S-Methylcysteine | 12 |

| S-Propylcysteine | 48 |

| S-Benzylcysteine | 72 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume